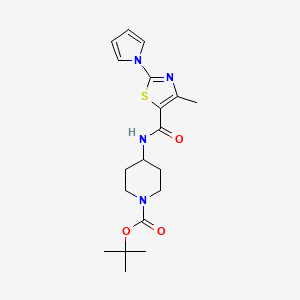

叔丁基4-(4-甲基-2-(1H-吡咯-1-基)噻唑-5-甲酰胺基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamido)piperidine-1-carboxylate is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to understanding the broader class of compounds to which the target molecule belongs. These derivatives are often intermediates in the synthesis of biologically active compounds, including anticancer drugs and other pharmaceutical agents .

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with typical bond lengths and angles for this class of compounds . The molecular structure is crucial for understanding the compound's potential interactions and biological activity.

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . These reactions are indicative of the chemical versatility and reactivity of the tert-butyl piperidine-1-carboxylate scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal structure of these compounds can provide insights into their packing, hydrogen bonding, and potential for forming polymorphs. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed weak C-H···O intermolecular interactions and aromatic π-π stacking interactions, which contribute to the compound's three-dimensional architecture . These properties are essential for the compound's behavior in biological systems and its formulation as a pharmaceutical agent.

科学研究应用

生物活性化合物合成

- 该化合物已被确定为克唑替尼(一种用于治疗非小细胞肺癌的药物)合成中的一个关键中间体。它通过叔丁基-4-羟基哌啶-1-甲酸酯的三步法合成,总产率为49.9% (Kong et al., 2016).

抗癌药物中间体

- 叔丁基4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯,一种相关化合物,被强调为小分子抗癌药物的重要中间体。建立了一种快速且高产的合成方法,总产率高达71.4% (Zhang et al., 2018).

生物学评价

- 另一种衍生物,叔丁基4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-甲酸酯,已被合成,并通过光谱方法证实了其结构。该化合物在体外筛选时表现出较差的抗菌活性和中度的驱虫活性 (Sanjeevarayappa et al., 2015).

抑制结核分枝杆菌

- 设计并合成了乙基-4-(4-((取代的苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-甲酸酯,用于抑制结核分枝杆菌。其中,一种化合物对所有测试表现出有希望的活性,包括显着抑制结核分枝杆菌 smegmatis GyrB ATPase 和结核分枝杆菌 DNA 促旋酶 (Jeankumar et al., 2013).

作用机制

Target of Action

The primary target of F3406-3500 is the Lymphocytic choriomeningitis virus (LCMV) . This compound exhibits strong anti-LCMV activity .

Mode of Action

F3406-3500 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction blocks the virus from entering the host cell, thereby preventing the virus from replicating and spreading .

Biochemical Pathways

By blocking the fusion of the virus with the host cell membrane, F3406-3500 prevents the virus from releasing its genetic material into the host cell, thereby stopping the viral replication process .

Pharmacokinetics

It is known that the compound exhibits strong anti-lcmv activity without cell toxicity This suggests that the compound may have good bioavailability and is able to reach its target effectively

Result of Action

The result of F3406-3500’s action is the inhibition of LCMV multiplication . By blocking the entry of the virus into host cells, the compound prevents the virus from replicating and spreading, thereby reducing the viral load in the host organism .

Action Environment

The action of F3406-3500 is influenced by the pH of the endosome compartment of the host cell . The compound interferes with the pH-dependent fusion process, suggesting that changes in the endosomal pH could potentially affect the efficacy of the compound.

属性

IUPAC Name |

tert-butyl 4-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-13-15(27-17(20-13)22-9-5-6-10-22)16(24)21-14-7-11-23(12-8-14)18(25)26-19(2,3)4/h5-6,9-10,14H,7-8,11-12H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZADAKLLCSBGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2507772.png)

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)

![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)

![5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2507784.png)

![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)